Islatravir

Description

This compound belongs to a group of HIV drugs called nucleosidereverse transcriptase translocation inhibitors (NRTTIs). NRTTIs use several different methods to block an HIV enzyme called reverse transcriptase. By blocking reverse transcriptase, NRTTIs prevent HIV from multiplying and can reduce the amount of HIV in the body.

This compound may be effective against certain HIV strains that are resistant to other HIV drugs.

This compound is under investigation in clinical trial NCT04233216 (Doravirine/islatravir (DOR/ISL) in Heavily Treatment-experienced (HTE) Participants for Human Immunodeficiency Virus Type 1 (HIV-1) Infection (MK-8591A-019)).

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

has anti-HIV activity; structure in first source

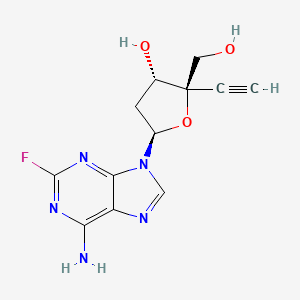

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXOSBHLYMWAE-QRPMWFLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601046407 | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865363-93-5 | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865363-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Islatravir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Islatravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISLATRAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Islatravir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, also known as Islatravir (MK-8591) or EFdA, is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against human immunodeficiency virus (HIV). Its unique structural feature, a 4'-ethynyl group, confers a distinct mechanism of action and a high barrier to resistance. This technical guide provides a detailed overview of the key synthetic strategies for this compound, focusing on methodologies, experimental protocols, and quantitative data to support research and development efforts in the field of antiviral drug discovery.

Introduction

The development of novel antiretroviral agents remains a critical area of research in the fight against HIV. This compound has emerged as a promising clinical candidate due to its high potency against wild-type and drug-resistant HIV-1 strains and its favorable pharmacokinetic profile. The synthesis of this complex nucleoside analog, which features a fully substituted stereocenter at the 4'-position, presents significant synthetic challenges. This document outlines several successful synthetic routes, providing a comparative analysis of their approaches to constructing the key structural motifs of the molecule.

Synthetic Strategies and Methodologies

Several distinct and innovative synthetic routes to this compound have been reported, each with its own set of advantages. These strategies primarily differ in their approach to the stereoselective construction of the 4'-alkynyl-substituted ribose core and the subsequent glycosylation with the 2-fluoroadenine base.

Stereoselective Synthesis from 2-Deoxyribose

A nine-step stereoselective synthesis starting from the readily available chiral pool material, 2-deoxyribose, has been developed.[1][2][3] This approach is highlighted by a diastereodivergent addition of an acetylide nucleophile to an enolizable ketone and a biocatalytic glycosylation cascade.

Key Features:

-

Starting Material: 2-Deoxyribose

-

Key Steps:

-

Diastereodivergent alkynylation

-

Chemoselective ozonolysis

-

Biocatalytic glycosylation

-

-

Overall Yield: Approximately 36%[3]

The synthetic pathway is initiated by the conversion of 2-deoxyribose into a key ketone intermediate. A crucial step involves the stereoselective addition of an alkynyl aluminate reagent to this ketone, which preferentially adds from the axial face to establish the desired stereochemistry at the C4' position.[3] The synthesis culminates in an enzymatic glycosylation cascade that efficiently couples the modified sugar with 2-fluoroadenine.[1][2]

Caption: Synthetic route to this compound from 2-deoxyribose.

Enantioselective Synthesis via Enzymatic Desymmetrization

An alternative enantioselective synthesis has been developed that does not rely on a chiral starting material.[4][5] This route establishes the crucial 4'-stereocenter through a biocatalytic desymmetrization of a prochiral diacetate.

Key Features:

-

Starting Material: Achiral glycerol derivative

-

Key Steps:

-

Biocatalytic desymmetrization to create the 4'-carbinol stereocenter

-

Noyori-type asymmetric transfer hydrogenation for 3'-hydroxyl stereocontrol

-

Selective crystallization of the desired β-anomer post-glycosylation

-

-

Overall Yield: Not explicitly stated in the abstract, but the enzymatic desymmetrization step is reported to have a high yield and enantiomeric excess.[5]

This elegant approach leverages the power of biocatalysis to set a key stereocenter with high fidelity. The subsequent stereochemistry of the 3'-hydroxyl group is controlled through an established asymmetric hydrogenation method. A notable innovation in this synthesis is the selective crystallization of an N-silyl nucleoside intermediate, which allows for the isolation of the desired β-anomer from the glycosylation reaction mixture.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nine-Step Stereoselective Synthesis of this compound from Deoxyribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Mechanism of Action of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (CFeA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (CFeA), also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) and Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with demonstrated activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2). This technical guide provides an in-depth analysis of the multifaceted mechanism of action of CFeA, from its cellular uptake and metabolic activation to its unique interaction with HIV reverse transcriptase. Quantitative data on its antiviral potency and cytotoxicity are presented, along with detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising antiretroviral agent.

Introduction

The global fight against HIV/AIDS necessitates the continuous development of novel antiretroviral agents with improved potency, safety profiles, and activity against resistant viral strains. 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (CFeA) has emerged as a groundbreaking compound in this arena.[1][2][3] Unlike conventional nucleoside reverse transcriptase inhibitors (NRTIs) that act as obligate chain terminators, CFeA introduces a novel mechanism of action by inhibiting the translocation of reverse transcriptase (RT) along the template-primer duplex.[1][4][5] This guide delves into the intricate molecular interactions and cellular processes that define the potent antiviral activity of CFeA.

Antiviral Activity and Cytotoxicity

CFeA exhibits exceptional potency against a broad range of HIV-1 and HIV-2 isolates, including those resistant to currently approved NRTIs.[1][2][6] Its antiviral efficacy is observed at picomolar to low nanomolar concentrations in various cell-based assays. The compound also demonstrates a favorable cytotoxicity profile, resulting in a high selectivity index, a critical parameter in drug development.

Table 1: Antiviral Activity of CFeA against HIV-1

| Cell Type | HIV-1 Strain | EC50 | Reference |

| MT4 | IIIb | 73 pM | [1] |

| MT4 | NL4-3 | 50 pM | [1] |

| Activated PBMCs | Wild-type | 50 pM | [4] |

| CEMss | NL4-3 | 120 pM | [6] |

| MAGIC-5A | Subtype A, B, C, D | 1.29-2.54 nM | [6] |

Table 2: Antiviral Activity of CFeA against HIV-2

| Cell Type | HIV-2 Strain | EC50 | Reference |

| MT4 | EHO | 98 pM | [1] |

| CEMss | ROD9 | 38 pM | [6] |

| MAGIC-5A | Group A isolates | 0.58 ± 0.13 nM | [6] |

| MAGIC-5A | Group B isolates | 0.55 ± 0.16 nM | [6] |

Table 3: Activity of CFeA against NRTI-Resistant HIV-2 Mutants

| HIV-2 RT Mutant | EC50 | Fold Change vs. Wild-Type | Reference |

| K65R | 0.17 ± 0.04 nM | ~0.3x | [6] |

| Q151M | 0.31 ± 0.05 nM | ~0.5x | [6] |

| M184V | ~5.5 nM | 10x | [6] |

Table 4: Cytotoxicity and Selectivity Index of CFeA

| Cell Line | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |

| Various | >100 µM | 64,000 | [2] |

| MAGIC-5A | >100 nM | >172-181 | [6] |

Mechanism of Action

The mechanism of action of CFeA is a multi-step process involving cellular metabolism and a unique mode of reverse transcriptase inhibition.

Cellular Uptake and Metabolic Activation

Following cellular uptake, CFeA, a prodrug, undergoes phosphorylation by host cellular kinases to its active triphosphate form, CFeA-triphosphate (CFeA-TP or EFdA-TP). The initial and rate-limiting phosphorylation step is primarily catalyzed by deoxycytidine kinase (dCK). The subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular kinases. The resulting CFeA-TP is a structural analog of the natural deoxyadenosine triphosphate (dATP). A key feature of CFeA is the prolonged intracellular half-life of its active triphosphate metabolite, which has been reported to be between 78.5 to 128 hours in peripheral blood mononuclear cells (PBMCs).[1]

References

- 1. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The high genetic barrier of EFdA/MK-8591 stems from strong interactions with the active site of drug-resistant HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of EFdA [MK-8591] Against NRTI-Sensitive and -Resistant Strains of HIV-2 [natap.org]

An In-Depth Technical Guide to the Biochemical Properties of 4'-C-ethynyl-2-fluoroadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against the Human Immunodeficiency Virus (HIV). Unlike many other NRTIs, EFdA possesses a 3'-hydroxyl group, yet it functions as a highly effective chain terminator. This technical guide provides a comprehensive overview of the biochemical properties of EFdA, including its mechanism of action, metabolism, antiviral activity, and relevant experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics. It is important to note that while EFdA is a powerful anti-HIV agent, there is currently no significant published evidence of its activity against Hepatitis C Virus (HCV).

Introduction

The global health burden of HIV infection necessitates the continued development of novel and more effective antiretroviral agents. 4'-C-ethynyl-2-fluoroadenosine has emerged as a promising clinical candidate due to its exceptional potency against both wild-type and drug-resistant strains of HIV-1.[1][2] Its distinctive chemical structure, featuring an ethynyl group at the 4' position and a fluorine atom at the 2-position of the adenine base, confers unique biochemical properties that set it apart from other NRTIs. This guide will delve into the core biochemical characteristics of this molecule.

Mechanism of Action

The primary antiviral activity of 4'-C-ethynyl-2-fluoroadenosine is mediated by its triphosphate form, EFdA-TP, which acts as a competitive inhibitor of the viral reverse transcriptase (RT). The mechanism of inhibition is multifaceted and distinct from conventional NRTIs:

-

Translocation-Defective Reverse Transcriptase Inhibition: After incorporation into the nascent viral DNA chain, the 4'-ethynyl group of EFdA-monophosphate (EFdA-MP) sterically hinders the translocation of the reverse transcriptase along the RNA template. This effectively stalls the DNA synthesis process, acting as a functional chain terminator despite the presence of a 3'-hydroxyl group.

-

Delayed Chain Termination: In certain sequence contexts, EFdA-TP can also function as a delayed chain terminator, allowing for the incorporation of one more nucleotide before halting DNA synthesis.

-

Inhibition of both DNA- and RNA-dependent DNA synthesis: EFdA-TP is a potent inhibitor of both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 reverse transcriptase.

The following diagram illustrates the mechanism of action of 4'-C-ethynyl-2-fluoroadenosine.

Caption: Mechanism of HIV-1 RT inhibition by EFdA-TP.

Intracellular Metabolism and Activation

For 4'-C-ethynyl-2-fluoroadenosine to exert its antiviral effect, it must be anabolized within the host cell to its active triphosphate form. This process is initiated by cellular kinases.

-

Phosphorylation Cascade: The initial and rate-limiting step in the activation of EFdA is its phosphorylation to EFdA-monophosphate (EFdA-MP), a reaction primarily catalyzed by deoxycytidine kinase (dCK).[3] Subsequent phosphorylation steps to the diphosphate (EFdA-DP) and triphosphate (EFdA-TP) forms are carried out by other cellular kinases.

-

Resistance to Degradation: The 2-fluoro modification on the adenine base confers resistance to deamination by adenosine deaminase (ADA), which contributes to the compound's long intracellular half-life.[1][3]

The metabolic activation pathway is depicted in the following diagram.

Caption: Metabolic activation of EFdA to its active triphosphate form.

Quantitative Antiviral Activity

The antiviral potency of 4'-C-ethynyl-2-fluoroadenosine has been extensively evaluated in various cell-based assays against different strains of HIV. The following tables summarize key quantitative data.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| EC50 | HIV-1 (Wild-Type) | CEM | ~0.3 nM | (Kawamoto et al., 2008)[3] |

| EC50 | HIV-1 (Wild-Type) | MT-4 | ~0.5 nM | (Kawamoto et al., 2008)[3] |

| EC50 | HIV-1IIIB | MT-2 | 0.001 µM | (Hattori et al., 2008) |

| EC50 | HIV-1 (Multi-drug resistant) | Potent activity | [3] | |

| EC50 | HIV-2 | Potent activity | [4] |

| Parameter | Cell Line | Value | Reference |

| CC50 | CEM | > 100 µM | (Kawamoto et al., 2008)[3] |

| CC50 | MT-4 | > 100 µM | (Kawamoto et al., 2008)[3] |

| Selectivity Index (SI) | CEM | > 333,000 | (Calculated) |

| Selectivity Index (SI) | MT-4 | > 200,000 | (Calculated) |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of EFdA-TP against HIV-1 reverse transcriptase.

Objective: To determine the IC50 value of EFdA-TP for the inhibition of HIV-1 RT polymerase activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)/oligo(dT) template/primer

-

[3H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

-

EFdA-TP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Triton X-100)

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of EFdA-TP in the assay buffer.

-

In a 96-well plate, combine the HIV-1 RT enzyme, poly(rA)/oligo(dT) template/primer, and the various concentrations of EFdA-TP.

-

Initiate the reaction by adding a mixture of [3H]-dTTP and unlabeled dTTP.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Harvest the precipitated DNA onto filter mats using a cell harvester.

-

Wash the filter mats to remove unincorporated [3H]-dTTP.

-

Dry the filter mats and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of EFdA-TP and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the general workflow for an HIV-1 RT inhibition assay.

Caption: General workflow for an in vitro HIV-1 RT inhibition assay.

Cell-Based Antiviral Assay (MT-4 Cells)

This protocol outlines a common method for evaluating the antiviral activity of 4'-C-ethynyl-2-fluoroadenosine in a cell-based system.

Objective: To determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) of EFdA.

Materials:

-

MT-4 cells

-

HIV-1 (e.g., strain IIIB)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Spectrophotometer

Procedure:

-

Seed MT-4 cells into 96-well plates.

-

Prepare serial dilutions of 4'-C-ethynyl-2-fluoroadenosine in culture medium.

-

Add the compound dilutions to the cells.

-

Infect the cells with a predetermined titer of HIV-1. Include uninfected control wells.

-

Incubate the plates at 37°C in a CO2 incubator for 4-5 days.

-

At the end of the incubation period, add MTT solution to all wells and incubate for a further 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell protection (antiviral activity) and cell viability (cytotoxicity) for each compound concentration.

-

Determine the EC50 and CC50 values by non-linear regression analysis.

Conclusion

4'-C-ethynyl-2-fluoroadenosine is a remarkably potent anti-HIV agent with a novel mechanism of action that distinguishes it from other NRTIs. Its high potency, favorable resistance profile, and long intracellular half-life make it a promising candidate for both the treatment and prevention of HIV infection. The information and protocols provided in this guide offer a solid foundation for further research and development of this important antiviral compound. Future studies may explore its potential against other retroviruses and further elucidate the structural basis for its unique inhibitory mechanism.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, a nucleoside reverse transcriptase inhibitor, is highly potent against all human immunodeficiency viruses type 1 and has low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MK-8591 (4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine) Exhibits Potent Activity against HIV-2 Isolates and Drug-Resistant HIV-2 Mutants in Culture. | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

The Discovery and Development of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as MK-8591 or Islatravir, has emerged as a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against the human immunodeficiency virus type 1 (HIV-1). Its discovery and development represent a significant advancement in antiretroviral therapy, offering activity against a wide spectrum of HIV-1 strains, including those resistant to existing drugs. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies related to EFdA.

Introduction: The Quest for Novel NRTIs

The development of NRTIs has been a cornerstone of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant HIV-1 strains and long-term toxicities associated with existing NRTIs have necessitated the search for new agents with improved potency, safety profiles, and resistance profiles. The design of EFdA was a result of a hypothesis-driven approach to overcome these challenges by introducing specific chemical modifications to the deoxyadenosine scaffold.[1] The key structural features of EFdA, the 4'-ethynyl group and the 2-fluoro substitution, contribute to its remarkable anti-HIV activity and favorable pharmacological properties.[2]

Discovery and Synthesis

The discovery of EFdA was the culmination of structure-activity relationship (SAR) studies aimed at identifying 4'-substituted 2'-deoxynucleoside analogues with potent anti-HIV activity.[2] The synthesis of EFdA is a multi-step process that has been optimized for efficiency and stereoselectivity.

Key Synthetic Steps:

An enantioselective synthesis of EFdA has been developed, with key stereochemical control achieved through enzymatic desymmetrization and asymmetric hydrogenation. A selective crystallization of an N-silyl nucleoside intermediate allows for the isolation of the desired β-anomer from the glycosylation step.[3]

Experimental Protocol: Synthesis of EFdA

While a detailed, step-by-step industrial synthesis protocol is proprietary, a general laboratory-scale synthesis can be outlined based on published literature. The following represents a consolidated, conceptual protocol:

-

Preparation of the 4'-Ethynyl Sugar Moiety: The synthesis typically starts with a protected ribose derivative. The crucial 4'-ethynyl group is introduced via the addition of an ethynyl nucleophile to a 4'-keto intermediate.

-

Glycosylation: The modified sugar is then coupled with a protected 2-fluoroadenine base. This step is critical for establishing the correct β-anomeric configuration. The use of silylating agents for the base and a Lewis acid catalyst for the coupling reaction is common.

-

Stereoselective Reduction: The stereochemistry at the 3'-position is established through a stereoselective reduction of a 3'-keto group, often employing a Noyori-type asymmetric transfer hydrogenation.

-

Deprotection: Finally, all protecting groups on the sugar and base moieties are removed to yield the final product, 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine. Purification is typically achieved through chromatographic techniques.

Mechanism of Action: A Multi-pronged Attack on HIV-1 Reverse Transcriptase

EFdA exerts its anti-HIV-1 activity through a multi-faceted mechanism that targets the viral reverse transcriptase (RT). Unlike traditional NRTIs that act solely as chain terminators, EFdA functions as both an immediate and delayed chain terminator and promotes misincorporation.[4]

Cellular Activation:

EFdA is a prodrug that requires intracellular phosphorylation to its active triphosphate form, EFdA-TP. This process is initiated by cellular kinases, with deoxycytidine kinase (dCK) playing a crucial role in the initial phosphorylation step.[5]

Figure 1: Cellular Activation Pathway of EFdA.

Inhibition of HIV-1 Reverse Transcriptase:

EFdA-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by HIV-1 RT.[6] Its incorporation leads to:

-

Immediate Chain Termination: At certain template positions, the incorporation of EFdA-monophosphate (EFdA-MP) prevents the translocation of the RT enzyme, effectively halting DNA synthesis immediately.[4]

-

Delayed Chain Termination: At other template positions, the RT can translocate after incorporating EFdA-MP, but further elongation is significantly impaired.[4]

-

Misincorporation: EFdA-TP can be misincorporated opposite bases other than thymine, leading to a non-extendable mismatched primer.[4]

Preclinical Data

Anti-HIV-1 Activity:

EFdA has demonstrated exceptional potency against a wide range of laboratory-adapted and clinical isolates of HIV-1, including strains resistant to currently approved NRTIs.

| HIV-1 Strain | Cell Line | EC50 (nM) | Reference |

| HIV-1IIIB | MT-4 | 0.073 | [5] |

| HIV-1NL4-3 | MT-4 | 0.050 | [5] |

| HIV-2EHO | MT-4 | 0.098 | [5] |

| Multi-drug Resistant Strains | MAGI | 0.23 - 23 | [7] |

| HIV-1Ba-L (R5) | LCs | <1 | [8] |

Table 1: In Vitro Anti-HIV-1 Activity of EFdA

Cytotoxicity:

EFdA exhibits a favorable safety profile with low cytotoxicity in various human cell lines, resulting in a high selectivity index.

| Cell Line | CC50 (µM) | Reference |

| MT-4 | > 100 | [7] |

| CEM | > 100 | [9] |

| Peripheral Blood Mononuclear Cells (PBMCs) | > 100 | [9] |

Table 2: In Vitro Cytotoxicity of EFdA

Preclinical Pharmacokinetics:

Pharmacokinetic studies in animal models have shown that EFdA possesses favorable properties, including good oral bioavailability and a long intracellular half-life of its active triphosphate form.

| Animal Model | Route of Administration | Cmax (ng/mL) | T1/2 (h) | Reference |

| Mice | Oral | Not specified | Not specified | [7] |

| Rhesus Macaque | Oral | Not specified | Not specified | [7] |

Table 3: Preclinical Pharmacokinetic Parameters of EFdA (Note: Specific Cmax and T1/2 values were not readily available in a consolidated table in the provided search results.)

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay:

Objective: To determine the 50% effective concentration (EC50) of EFdA required to inhibit HIV-1 replication in cell culture.

Materials:

-

Target cells (e.g., MT-4, CEM, or PBMCs)

-

HIV-1 stock (e.g., HIV-1IIIB or HIV-1NL4-3)

-

EFdA stock solution

-

Cell culture medium and supplements

-

96-well plates

-

p24 antigen ELISA kit or similar viral quantification method

Protocol:

-

Seed target cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of EFdA in cell culture medium.

-

Add the diluted EFdA to the wells containing the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 5-7 days).

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit.

-

Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log of the EFdA concentration and fitting the data to a dose-response curve.

Cellular Uptake and Phosphorylation Assay:

Objective: To analyze the intracellular uptake and conversion of EFdA to its phosphorylated metabolites.

Materials:

-

Radiolabeled [3H]EFdA

-

Target cells (e.g., CEM cells)

-

Cell culture medium

-

Methanol (60%) for extraction

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

Protocol:

-

Incubate target cells with various concentrations of [3H]EFdA for a defined period (e.g., 6 hours).[9]

-

Wash the cells extensively with cold phosphate-buffered saline (PBS) to remove extracellular [3H]EFdA.

-

Extract the intracellular nucleosides and nucleotides by lysing the cells with 60% methanol.[9]

-

Separate the cell extracts using HPLC.

-

Quantify the amount of radioactivity in each fraction corresponding to EFdA, EFdA-monophosphate, EFdA-diphosphate, and EFdA-triphosphate using a scintillation counter.[9]

In Vivo Efficacy in Humanized Mouse Model:

Objective: To evaluate the in vivo anti-HIV-1 efficacy of EFdA in a relevant animal model.

Animal Model: Humanized mice (e.g., BLT mice) reconstituted with human hematopoietic stem cells, resulting in a functional human immune system.[10][11]

Protocol:

-

Infect humanized mice with a pathogenic strain of HIV-1.

-

Monitor the establishment of infection by measuring plasma viral load (HIV-1 RNA).

-

Once viremia is established, randomly assign mice to a treatment group (receiving EFdA) and a control group (receiving a placebo).

-

Administer EFdA orally at a specified dose and frequency (e.g., 1.8 mg/kg/day).[10]

-

Monitor plasma viral loads and CD4+ T cell counts throughout the treatment period.

-

At the end of the study, sacrifice the animals and collect tissues to assess viral reservoirs.

-

Compare the viral load and CD4+ T cell count trajectories between the treated and control groups to determine the in vivo efficacy of EFdA.

Preclinical Development Workflow

The preclinical development of a novel NRTI like EFdA follows a structured workflow to assess its safety and efficacy before advancing to human clinical trials.

Figure 2: Preclinical Development Workflow for EFdA.

Conclusion

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine represents a significant breakthrough in the field of antiretroviral drug discovery. Its unique chemical structure confers extraordinary potency against both wild-type and drug-resistant HIV-1, and its multi-pronged mechanism of action offers a high barrier to the development of resistance. The favorable preclinical data on its efficacy, safety, and pharmacokinetics have positioned EFdA as a promising candidate for both HIV-1 treatment and prevention, with ongoing clinical development poised to further define its role in the management of HIV-1 infection.

References

- 1. Discovery and development of nucleoside and nucleotide reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. EFdA, a Reverse Transcriptase Inhibitor, Potently Blocks HIV-1 Ex Vivo Infection of Langerhans Cells within Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, also known as EFdA or Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant in vitro activity against human immunodeficiency virus type 1 (HIV-1), including multi-drug resistant strains. This technical guide provides a comprehensive overview of the in vitro activity of EFdA, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant pathways and workflows using Graphviz diagrams. The exceptional potency of EFdA, with EC50 values in the picomolar to low nanomolar range, and its favorable safety profile, underscore its potential as a transformative antiretroviral agent.

Introduction

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) is a synthetic nucleoside analog that has demonstrated remarkable efficacy against HIV-1.[1][2] Its unique chemical structure, featuring an ethynyl group at the 4'-C position and a fluorine atom at the 2-position of the adenine base, confers a novel mechanism of action and exceptional potency.[3] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act as obligate chain terminators, EFdA functions as a nucleoside reverse transcriptase translocation inhibitor (NRTTI). After incorporation into the nascent viral DNA chain, EFdA impedes the translocation of the reverse transcriptase enzyme, effectively halting DNA synthesis.[2][3] This guide summarizes the key in vitro data and methodologies related to the antiviral activity and cytotoxicity of EFdA.

In Vitro Anti-HIV Activity

EFdA exhibits potent and broad-spectrum activity against various strains of HIV-1, including wild-type and drug-resistant variants. Its efficacy is significantly higher than many currently approved NRTIs.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of EFdA in various cell lines.

Table 1: Anti-HIV-1 Activity of EFdA in MT-4 Cells

| HIV-1 Strain | EC50 (nM) | Reference(s) |

| IIIB | 0.073 | [2] |

| NL4-3 | 0.050 | [2] |

Table 2: Anti-HIV-1 Activity of EFdA in Peripheral Blood Mononuclear Cells (PBMCs)

| HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |

| Wild-Type | 0.05 - 0.3 | > 10 | > 200,000 | [4] |

| JR-CSF | 0.0012 | 23.5 | 19,583 |

Table 3: Comparative Anti-HIV-1 Activity of EFdA and other NRTIs in MT-4 Cells

| Compound | EC50 (nM) | Reference(s) |

| EFdA | 3 | [2] |

| Zidovudine (AZT) | 180 | [2] |

| Lamivudine (3TC) | 1,210 | [2] |

| Emtricitabine (FTC) | 370 | [2] |

| Tenofovir (TFV) | 14 | [2] |

Table 4: Activity of EFdA against Drug-Resistant HIV-1 Strains

| RT Mutation(s) | Fold Change in EC50 | Reference(s) |

| K65R | 0.4 (Hypersusceptible) | |

| M184V | 2 - 10 | [2] |

| M184I/V | Retained significant activity | |

| E138K + M184I/V | Retained susceptibility | [5] |

| Multi-NRTI Resistant | Retained high levels of activity | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the general protocols for the key in vitro assays used to evaluate EFdA.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50).

-

Cell Line: MT-4 cells, a human T-cell leukemia line, are highly susceptible to HIV-1 infection.

-

Virus: Laboratory-adapted HIV-1 strains such as IIIB or NL4-3 are commonly used.

-

Procedure:

-

MT-4 cells are seeded in 96-well plates.

-

Serial dilutions of EFdA are prepared and added to the cells.

-

A predetermined amount of HIV-1 is added to infect the cells.

-

The plates are incubated for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

-

Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

The EC50 value is calculated from the dose-response curve.

-

Cytotoxicity Assay in PBMCs

This assay determines the concentration of the compound that reduces the viability of peripheral blood mononuclear cells (PBMCs) by 50% (CC50).

-

Cells: PBMCs are isolated from healthy donor blood.

-

Procedure:

-

PBMCs are seeded in 96-well plates.

-

Serial dilutions of EFdA are added to the cells.

-

The plates are incubated for the same duration as the antiviral assay.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.

-

The CC50 value is calculated from the dose-response curve.

-

In Vitro Phosphorylation Assay

EFdA is a prodrug that requires intracellular phosphorylation to its active triphosphate form (EFdA-TP). This process is initiated by the cellular enzyme deoxycytidine kinase (dCK).

-

Enzyme: Recombinant human deoxycytidine kinase.

-

Substrate: 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine.

-

Procedure:

-

The assay is typically performed in a reaction mixture containing the enzyme, substrate, ATP as the phosphate donor, and appropriate buffers and cofactors.

-

The reaction is incubated at 37°C for a specified time.

-

The formation of the phosphorylated product (EFdA-monophosphate) is monitored using methods such as high-performance liquid chromatography (HPLC) or a coupled-enzyme spectrophotometric assay.

-

Mechanism of Action and Resistance

The primary mechanism of action of EFdA is the inhibition of the translocation step of HIV-1 reverse transcriptase. This unique mechanism contributes to its high potency and its activity against NRTI-resistant strains.

Caption: Intracellular activation and mechanism of action of EFdA.

Mutations in the reverse transcriptase enzyme can confer resistance to antiretroviral drugs. However, EFdA maintains significant activity against many NRTI-resistant strains. For instance, the K65R mutation, which confers resistance to tenofovir, renders the virus hypersusceptible to EFdA.[2] The M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, results in only a modest decrease in susceptibility to EFdA.[2]

Activity Against Other Viruses

While the primary focus of EFdA development has been on its anti-HIV activity, some studies have suggested potential activity against other viruses, such as Hepatitis B Virus (HBV).[6][7] However, comprehensive in vitro data for viruses other than HIV are limited and require further investigation.

Conclusion

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine has demonstrated exceptional in vitro potency against a broad range of HIV-1 strains, including those resistant to currently available therapies. Its unique mechanism as a nucleoside reverse transcriptase translocation inhibitor, coupled with a favorable safety profile, positions it as a highly promising candidate for the treatment and prevention of HIV-1 infection. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and application of this potent antiviral agent.

References

- 1. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]

- 2. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. New MK-8591 Publication [natap.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Cellular Uptake of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (FENA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). A critical aspect of its therapeutic efficacy is its ability to enter target cells, a process mediated by specific cellular transport proteins. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake of FENA, including the key transporters involved, and presents a detailed experimental protocol for its characterization. While direct quantitative kinetic data for FENA uptake remains to be fully elucidated in publicly available literature, this guide synthesizes indirect evidence to propose the primary transport mechanisms and offers a robust framework for future investigation.

Introduction

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (FENA) is a nucleoside analog with a unique structural modification that confers high potency and a favorable resistance profile against HIV-1. Like all nucleoside analogs, FENA must first be transported into the cytoplasm of host cells to be phosphorylated to its active triphosphate form, which then acts as a chain terminator for the viral reverse transcriptase. Understanding the mechanisms of its cellular uptake is paramount for optimizing its therapeutic use, predicting potential drug-drug interactions, and overcoming resistance mechanisms.

The cellular entry of nucleosides and their analogs is primarily facilitated by two families of membrane transport proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The human members of these families (hENTs and hCNTs) exhibit distinct substrate specificities, tissue distribution, and transport mechanisms.

Putative Cellular Uptake Pathways for FENA

Direct studies quantifying the uptake of FENA by specific human nucleoside transporters are not extensively available in the public domain. However, indirect evidence strongly suggests the involvement of transporters that recognize deoxycytidine. It has been demonstrated that the initial and critical phosphorylation of FENA to its monophosphate form is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK). Furthermore, the anti-HIV activity of FENA is reportedly diminished in the presence of deoxycytidine (dC), indicating competition for either cellular uptake or enzymatic activation.

Based on this, it is hypothesized that FENA is a substrate for nucleoside transporters that have an affinity for deoxycytidine. The primary candidates for FENA transport are therefore:

-

Human Equilibrative Nucleoside Transporter 1 (hENT1): A broadly expressed transporter that facilitates the bidirectional transport of a wide range of purine and pyrimidine nucleosides, including deoxycytidine.

-

Human Concentrative Nucleoside Transporter 1 (hCNT1): A sodium-dependent transporter with a preference for pyrimidine nucleosides, including deoxycytidine.

-

Human Concentrative Nucleoside Transporter 3 (hCNT3): A sodium-dependent transporter with a broad substrate specificity for both purine and pyrimidine nucleosides.

The logical relationship for the initial steps of FENA's mechanism of action, including its cellular entry, is depicted below.

Proposed pathway for FENA cellular uptake and initial activation.

Quantitative Data on FENA Cellular Uptake

As of the latest available information, specific quantitative data for the transport of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine by human nucleoside transporters (e.g., Km, Vmax, or Ki values) have not been reported in peer-reviewed literature. The following table is provided as a template for organizing such data once it becomes available through experimental investigation.

| Transporter | Substrate | Km (µM) | Vmax (pmol/µg protein/min) | Ki (µM) | Cell System | Reference |

| hENT1 | FENA | Data not available | Data not available | Data not available | ||

| hENT2 | FENA | Data not available | Data not available | Data not available | ||

| hCNT1 | FENA | Data not available | Data not available | Data not available | ||

| hCNT2 | FENA | Data not available | Data not available | Data not available | ||

| hCNT3 | FENA | Data not available | Data not available | Data not available |

Experimental Protocol: Characterization of FENA Cellular Uptake

To address the gap in quantitative data, the following detailed experimental protocol is provided as a guide for researchers to characterize the cellular uptake of FENA. This protocol is designed for an in vitro cell-based assay using a radiolabeled form of FENA (e.g., [³H]-FENA).

Objective

To determine the kinetics and transporter specificity of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine cellular uptake.

Materials

-

Cell Lines:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CEM (human T-lymphoblastoid) cells (or other relevant cancer cell lines)

-

HEK293 cells stably transfected with individual human nucleoside transporters (hENT1, hENT2, hCNT1, hCNT2, hCNT3) and a mock-transfected control line.

-

-

Radiolabeled Compound: [³H]-2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine ([³H]-FENA) of high specific activity.

-

Non-radiolabeled Compounds:

-

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (FENA)

-

Known nucleoside transporter substrates and inhibitors (e.g., deoxycytidine, uridine, thymidine, dipyridamole, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)).

-

-

Buffers and Reagents:

-

Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Sodium-free Transport Buffer (replace NaCl with choline chloride)

-

Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation Cocktail

-

Protein Assay Reagent (e.g., BCA or Bradford)

-

-

Equipment:

-

Cell culture incubator

-

Centrifuge

-

Liquid scintillation counter

-

Microplate reader (for protein assay)

-

Multi-channel pipette

-

24-well or 96-well cell culture plates

-

Experimental Workflow

The general workflow for a cellular uptake experiment is outlined below.

General workflow for a radiolabeled cellular uptake assay.

Detailed Procedure

-

Cell Culture and Seeding:

-

Culture the selected cell lines under standard conditions.

-

Seed cells into 24-well or 96-well plates at a density that will result in a confluent monolayer (for adherent cells) or a suitable cell number (for suspension cells) on the day of the experiment.

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Transport Buffer.

-

Pre-incubate the cells in Transport Buffer for 10-15 minutes at 37°C.

-

Prepare the uptake solutions containing [³H]-FENA at various concentrations (for kinetic studies) or a fixed concentration of [³H]-FENA with or without increasing concentrations of inhibitors (for inhibition studies).

-

To initiate the uptake, aspirate the pre-incubation buffer and add the uptake solution to the wells.

-

Incubate for a predetermined time course (e.g., 0.5, 1, 2, 5, 10 minutes) at 37°C. It is crucial to determine the linear range of uptake in preliminary experiments.

-

To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Transport Buffer.

-

-

Sample Processing and Quantification:

-

Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Use another portion of the lysate to determine the total protein concentration using a standard protein assay.

-

-

Data Analysis:

-

Calculate the uptake rate and normalize it to the protein concentration (e.g., in pmol/mg protein/min).

-

For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value. The Ki can then be determined using the Cheng-Prusoff equation.

-

Conclusion

While direct quantitative data on the cellular uptake of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine remains to be fully elucidated, the available evidence strongly points towards the involvement of nucleoside transporters that recognize deoxycytidine, such as hENT1, hCNT1, and hCNT3. The provided experimental protocol offers a robust framework for researchers to definitively identify the transporters involved and to quantify the kinetics of FENA uptake. A thorough understanding of the cellular transport of this potent anti-HIV agent is essential for its continued development and clinical application.

The Intracellular Journey of 4'-C-ethynyl-2-fluoroadenosine (EFdA): A Technical Guide to its Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant promise in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. Its unique structural features, including a 4'-ethynyl group and a 2-fluoro substituent on the adenine base, contribute to its remarkable antiviral activity and favorable pharmacokinetic profile. A thorough understanding of its intracellular metabolism is paramount for optimizing its therapeutic application and developing next-generation antiretroviral agents. This technical guide provides an in-depth overview of the cellular metabolism of EFdA, focusing on its activation, the enzymes involved, and quantitative aspects of its intracellular fate.

Metabolic Activation: The Phosphorylation Cascade

Like other nucleoside analogs, EFdA is a prodrug that requires intracellular phosphorylation to its active triphosphate form, EFdA-triphosphate (EFdA-TP). This multi-step enzymatic process is crucial for its antiviral efficacy, as EFdA-TP is the actual moiety that inhibits the HIV reverse transcriptase. The phosphorylation cascade of EFdA proceeds through three sequential steps, catalyzed by distinct cellular kinases.

The Metabolic Pathway of EFdA

Step 1: Monophosphorylation by Deoxycytidine Kinase (dCK)

The initial and rate-limiting step in the activation of EFdA is its conversion to EFdA-monophosphate (EFdA-MP). This reaction is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK). The efficiency of this first phosphorylation step is a critical determinant of the overall intracellular concentration of the active triphosphate metabolite.

Step 2: Diphosphorylation by Nucleoside Monophosphate Kinases (NMPKs)

Once formed, EFdA-MP is further phosphorylated to EFdA-diphosphate (EFdA-DP). This conversion is carried out by a family of enzymes known as nucleoside monophosphate kinases (NMPKs). These enzymes, such as adenylate kinase, exhibit broader substrate specificity compared to dCK and are responsible for maintaining the cellular pool of nucleoside diphosphates.

Step 3: Triphosphorylation by Nucleoside Diphosphate Kinases (NDPKs)

The final step in the activation cascade is the phosphorylation of EFdA-DP to the pharmacologically active EFdA-TP. This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), which are ubiquitous enzymes responsible for the terminal phosphorylation of various nucleoside diphosphates, using ATP as the primary phosphate donor. NDPKs play a crucial role in maintaining the balance of intracellular nucleoside triphosphate pools.

Quantitative Analysis of EFdA Metabolism

The potency and long intracellular half-life of EFdA are directly related to the efficient formation and persistence of EFdA-TP in target cells. The following table summarizes key quantitative data from studies on EFdA metabolism.

| Parameter | Cell Type | EFdA Concentration | Value | Reference |

| Intracellular EFdA-TP Concentration | CEM cells | 0.1 µM | 91.6 pmol/109 cells | Nakata et al., 2007 |

| CEM cells | 10 µM | 2,090 pmol/109 cells | Nakata et al., 2007 | |

| Intracellular Half-life of EFdA-TP | CEM cells | - | ~17 hours | Nakata et al., 2007 |

| Comparison with AZT-TP | ||||

| Intracellular AZT-TP Concentration | CEM cells | 0.1 µM | 396.5 pmol/109 cells | Nakata et al., 2007 |

| Intracellular AZT-TP Concentration | CEM cells | 10 µM | 970 pmol/109 cells | Nakata et al., 2007 |

| Intracellular Half-life of AZT-TP | CEM cells | - | ~3 hours | Nakata et al., 2007 |

Experimental Protocols

A detailed understanding of EFdA metabolism relies on robust experimental methodologies. Below are generalized protocols for the extraction and quantification of intracellular EFdA and its phosphorylated metabolites.

Experimental Workflow for Metabolite Analysis

Protocol 1: Intracellular Metabolite Extraction

This protocol provides a general method for extracting nucleoside analogs and their phosphorylated metabolites from peripheral blood mononuclear cells (PBMCs).

Materials:

-

PBMCs isolated from whole blood

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

EFdA stock solution (in DMSO or appropriate solvent)

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent: 70% methanol or 60% acetonitrile in water, pre-chilled to -20°C

-

Centrifuge capable of 4°C operation

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Treatment: Culture PBMCs at a density of 1-2 x 106 cells/mL in RPMI 1640 medium. Treat the cells with the desired concentration of EFdA for the specified duration.

-

Cell Harvesting: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular drug. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.

-

Metabolite Extraction: After the final wash, resuspend the cell pellet in 200 µL of pre-chilled extraction solvent. Vortex vigorously for 1 minute.

-

Incubation: Incubate the samples on ice for 30 minutes to facilitate cell lysis and protein precipitation.

-

Clarification: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the intracellular metabolites to a new pre-chilled microcentrifuge tube.

-

Storage: Store the extracts at -80°C until analysis.

Protocol 2: Quantification by HPLC-MS/MS

This protocol outlines a general approach for the quantification of EFdA and its phosphorylated metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Reagents:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 or anion-exchange chromatography column.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Analytical standards of EFdA, EFdA-MP, EFdA-DP, and EFdA-TP.

-

Internal standard (e.g., a stable isotope-labeled analog).

Procedure:

-

Sample Preparation: Thaw the extracted samples on ice. If necessary, dilute the samples with the initial mobile phase conditions. Spike with an internal standard.

-

Chromatographic Separation:

-

Inject a defined volume of the prepared sample onto the HPLC column.

-

Employ a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to separate EFdA and its progressively more polar phosphorylated metabolites.

-

Optimize the flow rate and gradient profile to achieve good peak separation and resolution.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode for the detection of the phosphorylated metabolites.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte. This involves monitoring a specific precursor ion to product ion transition for EFdA, EFdA-MP, EFdA-DP, EFdA-TP, and the internal standard.

-

Optimize MS parameters such as collision energy and declustering potential for each analyte to maximize sensitivity.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the analytical standards.

-

Calculate the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the results to the cell number to express the data as pmol/106 cells or a similar unit.

-

Conclusion

The intracellular metabolism of EFdA is a highly efficient process that leads to the accumulation of high and sustained levels of the active EFdA-triphosphate. The primary reliance on deoxycytidine kinase for the initial phosphorylation step is a key determinant of its cellular activation. The long intracellular half-life of EFdA-TP contributes significantly to its potent and durable antiviral activity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of EFdA's metabolic fate and to evaluate the metabolic profiles of novel nucleoside analog candidates. A comprehensive understanding of these metabolic pathways is essential for the continued development of effective antiretroviral therapies.

The Potent Anti-HIV Agent: A Technical Guide to 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, commonly known as EFdA and in clinical development as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action that sets it apart from other drugs in its class. Possessing a novel 4'-ethynyl group, EFdA functions as a reverse transcriptase translocation inhibitor (NRTTI), effectively halting the process of viral DNA synthesis. This technical guide provides an in-depth overview of EFdA, consolidating key data on its efficacy, resistance profile, and pharmacokinetics. It also details the experimental protocols for its evaluation and visualizes its mechanism and experimental workflows, offering a comprehensive resource for researchers in the field of HIV drug development.

Introduction

First synthesized as part of a series of 4'-substituted nucleoside analogs, 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) quickly emerged as a lead candidate due to its exceptional potency against a wide spectrum of HIV-1 strains, including those resistant to currently approved NRTIs.[1][2][3][4] Its unique chemical structure, featuring a 4'-ethynyl group and a 3'-hydroxyl group, allows it to function not as a traditional chain terminator but as a translocation inhibitor, presenting a high genetic barrier to resistance.[3] This guide delves into the technical aspects of EFdA, providing a valuable resource for its further study and development.

Mechanism of Action

Unlike conventional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA retains this group. Its inhibitory action stems from its 4'-ethynyl modification, which, after incorporation into the nascent viral DNA, sterically hinders the translocation of the reverse transcriptase enzyme along the nucleic acid template. This effectively stalls the DNA polymerization process.

The intracellular phosphorylation of EFdA to its active triphosphate form (EFdA-TP) is a critical step for its antiviral activity. EFdA-TP is a potent inhibitor of HIV-1 reverse transcriptase.[5] The mechanism involves several key steps:

-

Cellular Uptake and Phosphorylation: EFdA enters host cells and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, EFdA-TP.

-

Incorporation by Reverse Transcriptase: EFdA-TP is recognized by HIV reverse transcriptase and incorporated into the growing viral DNA chain.

-

Translocation Inhibition: The 4'-ethynyl group of the incorporated EFdA molecule creates a steric clash within the enzyme's active site, preventing the reverse transcriptase from moving to the next position on the template strand.

-

Chain Termination: By halting translocation, EFdA effectively terminates DNA synthesis, thereby preventing the completion of the viral DNA and subsequent integration into the host genome.

Figure 1: Mechanism of Action of EFdA.

In Vitro and In Vivo Efficacy

EFdA has demonstrated remarkable potency against both wild-type and drug-resistant strains of HIV-1 and HIV-2 in a variety of cell-based assays.

Antiviral Activity

The tables below summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values of EFdA against various HIV strains and in different cell lines.

Table 1: Antiviral Activity of EFdA against Wild-Type HIV

| Virus Strain | Cell Line | EC50 (nM) | IC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| HIV-1NL4-3 | MT-4 | 0.05 | - | >100 | >2,000,000 | [5] |

| HIV-1IIIB | MT-4 | 0.073 | - | >100 | >1,370,000 | [5] |

| HIV-2EHO | MT-4 | 0.098 | - | >100 | >1,020,000 | [5] |

| HIV-1 (Group A, B, C, D, O) | MAGIC-5A | 2.0 ± 0.43 | - | >100 | >50,000 | [2] |

| HIV-2 (Group A & B) | MAGIC-5A | 0.55 - 0.58 | - | >100 | >172,000 | [2] |

| HIV-1WT | - | - | 0.3 | <100 | - | [1] |

Table 2: Antiviral Activity of EFdA against NRTI-Resistant HIV-1 Strains

| Resistant Strain | EC50 (nM) | Fold Change vs. WT | Reference |

| K65R | - | Hypersusceptible | [3] |

| M184V | - | 10-fold resistant | [2] |

| K65R + M184V | ≤ 10 | - | [2] |

| Q151M + M184V | ≤ 10 | - | [2] |

| K65R + Q151M + M184V | ≤ 10 | - | [2] |

In Vivo Studies

Preclinical studies in humanized mouse models and non-human primates have confirmed the potent in vivo antiviral activity of EFdA. A single oral dose has been shown to lead to a significant and sustained reduction in viral load.[5]

Resistance Profile

A key advantage of EFdA is its high genetic barrier to resistance. While the M184V mutation in the reverse transcriptase gene is the primary mutation associated with reduced susceptibility to EFdA, it only confers a modest (approximately 10-fold) increase in resistance.[2][3] Importantly, EFdA demonstrates hypersusceptibility against strains carrying the K65R mutation, which is a common resistance mutation for tenofovir.[3] This suggests that EFdA could be effective in patients who have developed resistance to other NRTIs.

Pharmacokinetics

Clinical studies with this compound (MK-8591) have revealed a favorable pharmacokinetic profile characterized by a long intracellular half-life of the active triphosphate metabolite (EFdA-TP). This prolonged intracellular residence time supports the potential for less frequent dosing regimens, such as once-weekly or even less frequent administration.

Clinical Development (this compound - MK-8591)

EFdA, under the name this compound (MK-8591), is being developed by Merck. It has progressed through multiple phases of clinical trials, primarily in combination with the non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine.

Table 3: Summary of Key Phase 3 Clinical Trial Results (MK-8591A-051 & MK-8591A-052)

| Trial ID | Study Design | Treatment Arms | Primary Endpoint | Key Efficacy Results (Week 48) | Key Safety Findings | Reference |

| MK-8591A-051 | Phase 3, open-label, randomized, active-controlled | - Switch to Doravirine/Islatravir (100mg/0.25mg) once-daily- Continue baseline antiretroviral therapy (bART) | Percentage of participants with HIV-1 RNA ≥50 copies/mL | Non-inferior to bART | Generally comparable safety profile to bART | [6] |

| MK-8591A-052 | Phase 3, double-blind, randomized, active-controlled | - Switch to Doravirine/Islatravir (100mg/0.25mg) once-daily- Continue Bictegravir/Emtricitabine/Tenofovir Alafenamide (BIC/FTC/TAF) | Percentage of participants with HIV-1 RNA ≥50 copies/mL | Non-inferior to BIC/FTC/TAF | Generally comparable safety profile to BIC/FTC/TAF | [6] |

These trials have demonstrated that a two-drug regimen of doravirine and this compound is non-inferior to standard three-drug regimens in maintaining viral suppression in treatment-experienced adults with HIV-1.[6]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of a compound against recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)

-

Test compound (EFdA) serially diluted

-

96-well plates

-

Filter mats

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound (EFdA) in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT), and the test compound dilutions.

-

Initiate the reaction by adding recombinant HIV-1 RT to each well.

-

Add [³H]-dTTP to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by spotting the contents of each well onto a filter mat.

-

Wash the filter mats multiple times with a sodium phosphate buffer to remove unincorporated [³H]-dTTP.

-

Dry the filter mats completely.

-

Place the dried filter mats in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Figure 2: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Anti-HIV Activity in MT-4 Cells

This protocol describes a cell-based assay to determine the antiviral activity of a compound against HIV-1 in MT-4 cells.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., NL4-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (EFdA) serially diluted

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

-

Plate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of the test compound (EFdA) to the wells.

-

Infect the cells with a known amount of HIV-1 virus stock. Include uninfected control wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

-

After incubation, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the uninfected control and the infected, untreated control.

-

Determine the EC50 (concentration that protects 50% of cells from virus-induced death) and CC50 (concentration that reduces the viability of uninfected cells by 50%).

Synthesis

The chemical synthesis of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine is a multi-step process. A key strategy involves the construction of the fully substituted 4'-carbon. An enantioselective synthesis has been reported, which utilizes a biocatalytic desymmetrization and a Noyori-type asymmetric transfer hydrogenation to control the stereochemistry at the 3' and 4' positions. The synthesis also involves the glycosylation of a purine base with a suitably protected sugar moiety.[1] A selective crystallization step is often employed to isolate the desired β-anomer.[1]

Figure 3: General Synthetic Strategy for EFdA.

Conclusion

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA/Islatravir) represents a significant advancement in the field of NRTI development. Its unique mechanism of action as a reverse transcriptase translocation inhibitor, coupled with its high potency against both wild-type and resistant HIV strains and a favorable pharmacokinetic profile, positions it as a promising candidate for both HIV treatment and prevention. The data presented in this technical guide underscore the potential of EFdA to address some of the current challenges in HIV therapy, including drug resistance and the need for more convenient dosing regimens. Further clinical development and research will continue to elucidate the full therapeutic potential of this novel antiretroviral agent.

References

- 1. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recombinant HIV Reverse Transcriptase | Thermo Fisher Scientific - US [thermofisher.com]

- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. FDA Accepts Merck's First-Ever Two-Drug HIV Treatment Application | MRK Stock News [stocktitan.net]

Stability of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, a potent nucleoside reverse transcriptase inhibitor, in plasma. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacokinetic profile.

Quantitative Plasma Stability Data